N-Ethylbuphedrone
Overview
Description
N-Ethylbuphedrone (hydrochloride) is a stimulant belonging to the cathinone class. It is characterized by an ethyl group at the alpha position and an N-terminal ethyl group. This compound has been sold as a designer drug and is known for its psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylbuphedrone (hydrochloride) can be synthesized through a multi-step process involving the reaction of 2-bromobutane with ethylamine to form 2-ethylamino-butane. This intermediate is then reacted with benzaldehyde to produce this compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethylbuphedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-Ethylbuphedrone (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of new psychoactive substances and forensic analysis
Mechanism of Action
N-Ethylbuphedrone (hydrochloride) exerts its effects by acting as a norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters in the brain, leading to heightened alertness, euphoria, and stimulation. The compound targets the norepinephrine and dopamine transporters, inhibiting their reuptake and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- Buphedrone
- Ethcathinone
- N-Ethylpentedrone
- N-Ethylhexedrone
- N-Ethylheptedrone
Uniqueness
N-Ethylbuphedrone (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other similar compounds, it has a longer duration of action and a different profile of effects, making it a subject of interest in both recreational and scientific contexts .
Properties
IUPAC Name |
2-(ethylamino)-1-phenylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPVRDHGUWFXJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605441 | |
Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-28-9 | |
Record name | 2-(Ethylamino)-1-phenyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylbuphedrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLBUPHEDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6VC063Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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